molecular formula C19H22N4O4 B11135756 methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 858744-17-9

methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11135756
CAS No.: 858744-17-9
M. Wt: 370.4 g/mol
InChI Key: IXUZBAYTXRHLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a polycyclic heterocyclic compound featuring a fused tricyclic core with nitrogen and oxygen atoms. The structure includes an imino group (C=N), a ketone (C=O), and a propan-2-yloxypropyl side chain, which may influence solubility and intermolecular interactions. While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., spirocyclic benzothiazole derivatives) are synthesized via cyclization reactions involving diones and amines, as seen in . The compound’s crystallographic properties could be analyzed using tools like SHELXL () and ORTEP-3 (), which are standard for small-molecule refinement and visualization .

Properties

CAS No.

858744-17-9

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H22N4O4/c1-12(2)27-10-6-9-23-16(20)13(19(25)26-3)11-14-17(23)21-15-7-4-5-8-22(15)18(14)24/h4-5,7-8,11-12,20H,6,9-10H2,1-3H3

InChI Key

IXUZBAYTXRHLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the Triazatricyclic Core: This step often involves cyclization reactions where precursors such as nitriles or amines are subjected to cyclization agents under controlled conditions.

    Introduction of the Propan-2-yloxypropyl Group: This step involves the alkylation of the triazatricyclic core using propan-2-yloxypropyl halides in the presence of a base.

    Imination and Oxidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the oxo group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propan-2-yloxypropyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically at low temperatures.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazatricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific functionalities.

Mechanism of Action

The mechanism by which methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazatricyclic core allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s triazatricyclo[8.4.0.0³,⁸]tetradeca framework distinguishes it from simpler bicyclic or spirocyclic analogs. Key comparisons include:

  • Functional Groups: The imino and ester groups contrast with the hydroxyl and benzothiazole moieties in ’s compounds, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic sites) .
  • Side Chains: The propan-2-yloxypropyl chain may confer lipophilicity, analogous to the dimethylamino-phenyl groups in , which influence solubility and crystallinity .

Spectroscopic and Crystallographic Data

  • Spectroscopy: Infrared (IR) and UV-Vis spectra would highlight the imino (C=N, ~1650 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups, similar to the carbonyl peaks in ’s compounds .
  • Crystallography : If solved via SHELXL (), the compound’s puckering parameters could be quantified using Cremer-Pople coordinates (), revealing deviations from planarity in the tricyclic core . Hydrogen-bonding patterns, critical for crystal packing, might resemble those in , favoring N–H···O or O–H···N interactions .

Research Findings

  • Crystallographic Analysis : SHELX programs () enable precise refinement of complex heterocycles, critical for confirming the target compound’s fused ring system .
  • Hydrogen Bonding : ’s graph-set analysis could classify the compound’s intermolecular interactions, distinguishing it from benzothiazole derivatives with weaker H-bonding networks .
  • Ring Puckering : Cremer-Pople coordinates () would quantify puckering in the tricyclic core, contrasting with flatter spiro systems in .

Biological Activity

Methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, interaction mechanisms with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazatricyclo compounds characterized by multiple functional groups including imino, methoxyethyl, isopropoxypropyl, and carboxylate moieties. These structural features contribute to its diverse biological activities.

Property Details
Molecular Formula C20H26N6O3
Molecular Weight 398.47 g/mol
Functional Groups Imino, methoxyethyl, isopropoxypropyl

Biological Activity

Research indicates that the compound may exhibit several biological activities due to its structural characteristics:

  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to methyl 6-imino have shown promising results in inhibiting the growth of HepG2 (hepatocellular carcinoma) cells during in vitro assays .
  • Receptor Modulation : The compound has been studied for its ability to act as a positive allosteric modulator for AMPA receptors. Radioligand-binding studies showed that derivatives of similar triazatricyclo structures effectively bind to these receptors . This suggests potential applications in neuropharmacology.
  • Enzyme Inhibition : The unique arrangement of functional groups allows for interactions with various enzymes. It is hypothesized that the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, thereby modulating their activity .

The mechanism of action involves the interaction of the compound with specific biological macromolecules such as enzymes and receptors:

  • Hydrogen Bonding : The imino group can participate in hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The isopropoxypropyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Electrostatic Interactions : The carboxylate group may engage in electrostatic interactions with positively charged residues in target proteins.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antiproliferative Studies : A study on tropane-based compounds indicated that structural modifications could significantly enhance antitumor properties . This underscores the importance of functional group positioning and substitution.
  • Receptor Binding Studies : Research on AMPA receptor modulators demonstrated that modifications in the tricyclic structure could lead to enhanced binding affinities and specificities . This highlights the potential for developing targeted therapies based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.